2-(5,7-Bis(chlorodifluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
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Overview
Description
2-(5,7-Bis(chlorodifluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a complex organic compound characterized by the presence of chlorodifluoromethyl groups and an imidazo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of 2,2-bis(chlorodifluoromethyl)-1,3-dioxolane to form a 4-chloro derivative, followed by further reactions to introduce the imidazo-pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of specialized equipment and catalysts can optimize the reaction conditions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5,7-Bis(chlorodifluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-(5,7-Bis(chlorodifluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,7-Bis(chlorodifluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5,7-Bis-(2-chloro-6-fluoro-benzyloxy)-2-phenyl-chromen-4-one: Another compound with halogenated groups and a complex aromatic structure.
2,2-Bis-(chlorodifluoromethyl)-4,4-dichloro-1,3-dioxolane: A related compound with similar chlorodifluoromethyl groups.
Uniqueness
2-(5,7-Bis(chlorodifluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is unique due to its specific combination of chlorodifluoromethyl groups and the imidazo-pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H9Cl2F4N3O |
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Molecular Weight |
346.10 g/mol |
IUPAC Name |
2-[5,7-bis[chloro(difluoro)methyl]-2-methylimidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C11H9Cl2F4N3O/c1-5-18-8-6(10(12,14)15)4-7(11(13,16)17)19-9(8)20(5)2-3-21/h4,21H,2-3H2,1H3 |
InChI Key |
ONCGWYNEGXDTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(F)(F)Cl)C(F)(F)Cl |
Origin of Product |
United States |
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